molecular formula C11H14ClN B12982439 1-(3-Chloro-4-methylphenyl)but-3-en-1-amine

1-(3-Chloro-4-methylphenyl)but-3-en-1-amine

Cat. No.: B12982439
M. Wt: 195.69 g/mol
InChI Key: ZKRVLYHLMKYSMI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)but-3-en-1-amine is an organic compound with the molecular formula C11H14ClN It is a derivative of butenylamine, featuring a chloro and methyl substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)but-3-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylbenzaldehyde and but-3-en-1-amine.

    Condensation Reaction: The aldehyde group of 3-chloro-4-methylbenzaldehyde reacts with but-3-en-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)but-3-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-methylphenyl)but-3-en-1-amine: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3-Chloro-4-methylphenyl)prop-2-en-1-amine: Similar structure but with a different alkyl chain length.

Uniqueness

1-(3-Chloro-4-methylphenyl)but-3-en-1-amine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14ClN/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11H,1,4,13H2,2H3

InChI Key

ZKRVLYHLMKYSMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC=C)N)Cl

Origin of Product

United States

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